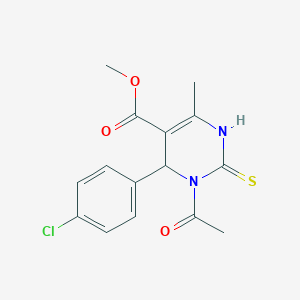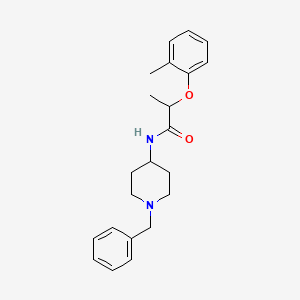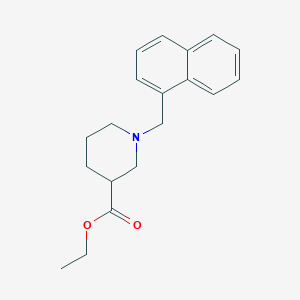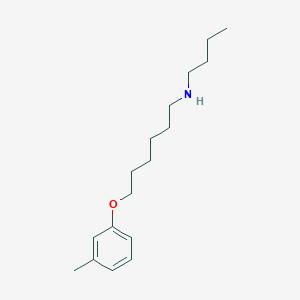
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione (DEPPD) is a chemical compound that belongs to the class of pyrrolidinediones. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DEPPD has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione involves its ability to inhibit the activity of certain enzymes, as mentioned above. Specifically, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione binds to the active site of these enzymes, preventing them from breaking down neurotransmitters. This leads to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can have effects on mood, cognition, and behavior. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and pain.
実験室実験の利点と制限
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects on neurotransmitter concentration can be easily measured. However, there are also limitations to its use. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be toxic at high concentrations, and its effects on neurotransmitter concentration can be complex and difficult to interpret.
将来の方向性
There are several future directions for the use of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione in scientific research. One potential direction is the study of its effects on specific neurotransmitter systems, such as the dopamine system. Another potential direction is the development of new analogs of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione that exhibit similar effects but with reduced toxicity. Overall, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione remains a valuable tool for the study of various biological processes, and its potential applications in scientific research are vast.
合成法
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of diethyl malonate with phenylhydrazine in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
科学的研究の応用
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
特性
IUPAC Name |
3-(diethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15(4-2)12-10-13(17)16(14(12)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCYIZAJUFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-phenyl-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)

![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)


![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

